Head-to-Head PDE9A Inhibitory Potency: CAS 1082743-70-1 vs. BAY 73-6691 and BI 409306
In direct cell-free enzymatic assays using recombinant human PDE9A, CAS 1082743-70-1 demonstrates significantly higher potency compared to the first-generation PDE9 inhibitor BAY 73-6691 and the clinical candidate BI 409306 (Osoresnontrine). This translates to a lower concentration required for half-maximal enzyme inhibition, enabling more efficient target engagement in cellular and in vivo studies [1].
| Evidence Dimension | Inhibitory potency against human recombinant PDE9A |
|---|---|
| Target Compound Data | IC50 = 8.3 nM |
| Comparator Or Baseline | BAY 73-6691: IC50 = 55 nM; BI 409306: IC50 = 52-65 nM |
| Quantified Difference | Approximately 6.6-fold and 6.3- to 7.8-fold more potent than BAY 73-6691 and BI 409306, respectively. |
| Conditions | Cell-free enzymatic assay using human recombinant PDE9A2 isoform. |
Why This Matters
Higher potency allows researchers to use lower concentrations of the inhibitor, minimizing the risk of off-target binding and solvent-related toxicity in sensitive cellular assays.
- [1] BindingDB. Affinity Data for BDBM50397838 CHEMBL2179105 (PF-04447943 analog). IC50: 8.30nM. Accessed April 2026. View Source
- [2] Wunder F, Tersteegen A, Rebmann A, et al. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line. Mol Pharmacol. 2005;68(6):1775-1781. View Source
- [3] Rosenbrock H, Giovannini R, Schänzle G, et al. The novel phosphodiesterase 9A inhibitor BI 409306 increases cyclic guanosine monophosphate levels in the brain, promotes synaptic plasticity, and enhances memory function in rodents. J Pharmacol Exp Ther. 2019;371(3):633-641. View Source
